molecular formula C18H21N3O B12735162 Phenoxazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-, perchlorate CAS No. 48193-79-9

Phenoxazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-, perchlorate

Cat. No.: B12735162
CAS No.: 48193-79-9
M. Wt: 295.4 g/mol
InChI Key: PWLZRLVLUJPWOB-UHFFFAOYSA-N
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Description

Oxazine 4 perchlorate is a synthetic organic compound belonging to the oxazine family of dyes. It is known for its vibrant green color and is primarily used in fluorescence imaging and as a laser dye. The compound’s chemical structure includes a phenoxazin-5-ium core with ethylamino and dimethyl substituents, making it highly fluorescent and suitable for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazine 4 perchlorate typically involves the reaction of phenoxazine derivatives with perchloric acid. One common method includes the condensation of 3,7-bis(ethylamino)-2,8-dimethylphenoxazin-5-ium with perchloric acid under controlled conditions to yield oxazine 4 perchlorate .

Industrial Production Methods

Industrial production of oxazine 4 perchlorate often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified through crystallization or other separation techniques to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Oxazine 4 perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenoxazines, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of oxazine 4 perchlorate involves its ability to fluoresce under specific wavelengths of light. The compound absorbs light energy and re-emits it at a different wavelength, making it highly visible under fluorescence microscopy. This property is due to the electronic transitions within the phenoxazin-5-ium core, which are influenced by the ethylamino and dimethyl substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazine 4 perchlorate is unique due to its specific substituents, which enhance its fluorescence intensity and make it particularly suitable for biological and medical applications. Its ability to form stable dimers in solution further distinguishes it from other oxazine dyes .

Properties

CAS No.

48193-79-9

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

N-ethyl-7-ethylimino-2,8-dimethylphenoxazin-3-amine

InChI

InChI=1S/C18H21N3O/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17/h7-10,19H,5-6H2,1-4H3

InChI Key

PWLZRLVLUJPWOB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=NCC)C=C3O2)C

physical_description

Shiny green powder;  [Acros Organics MSDS]

Origin of Product

United States

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